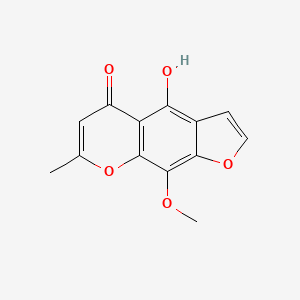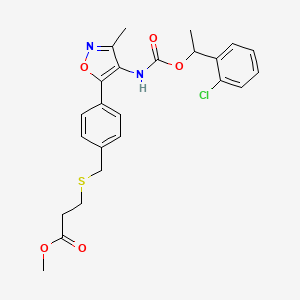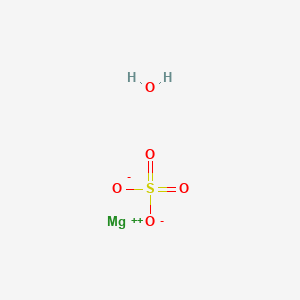![molecular formula C32H40N4O4S B1673699 butyl N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-4-(2-methylpropyl)phenyl]sulfonylcarbamate](/img/structure/B1673699.png)
butyl N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-4-(2-methylpropyl)phenyl]sulfonylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-162782 is a nonpeptide agonist of the angiotensin AT1 receptor. It is known for its ability to stimulate phosphatidylinositol turnover, making it a significant compound in the study of cardiovascular diseases and related biological processes .
Preparation Methods
The synthesis of L-162782 involves multiple steps, including the formation of biphenyl imidazole structures. The specific reaction conditions and industrial production methods are proprietary and not widely disclosed. it is known that the compound is synthesized through a series of organic reactions that involve the use of various reagents and catalysts .
Chemical Reactions Analysis
L-162782 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
L-162782 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the angiotensin AT1 receptor and its role in various chemical processes.
Biology: It is used to investigate the biological pathways involving the angiotensin AT1 receptor, particularly in cardiovascular research.
Medicine: It has potential therapeutic applications in the treatment of cardiovascular diseases due to its ability to modulate the angiotensin AT1 receptor.
Industry: It is used in the development of new drugs and therapeutic agents targeting the angiotensin AT1 receptor
Mechanism of Action
L-162782 acts as a partial agonist of the angiotensin AT1 receptor. It stimulates phosphatidylinositol turnover with a bell-shaped dose-response curve, reaching up to 64% of the maximal level achieved by angiotensin II. This stimulation involves the activation of specific molecular targets and pathways associated with the angiotensin AT1 receptor .
Comparison with Similar Compounds
L-162782 is compared with other nonpeptide ligands such as L-162389 and L-162313. These compounds differ chemically by only a single methyl group but exhibit different properties:
L-162389: Acts as an antagonist of the angiotensin AT1 receptor.
L-162313: Acts as a partial agonist, similar to L-162782, but with different efficacy levels.
The uniqueness of L-162782 lies in its dual agonistic and antagonistic properties, making it a valuable compound for studying receptor mutations and drug design .
Properties
Molecular Formula |
C32H40N4O4S |
|---|---|
Molecular Weight |
576.8 g/mol |
IUPAC Name |
butyl N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-4-(2-methylpropyl)phenyl]sulfonylcarbamate |
InChI |
InChI=1S/C32H40N4O4S/c1-7-9-16-40-32(37)35-41(38,39)28-15-12-25(17-21(3)4)19-27(28)26-13-10-24(11-14-26)20-36-29(8-2)34-30-22(5)18-23(6)33-31(30)36/h10-15,18-19,21H,7-9,16-17,20H2,1-6H3,(H,35,37) |
InChI Key |
GABMQILPAPONQS-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)NS(=O)(=O)C1=C(C=C(C=C1)CC(C)C)C2=CC=C(C=C2)CN3C(=NC4=C3N=C(C=C4C)C)CC |
Canonical SMILES |
CCCCOC(=O)NS(=O)(=O)C1=C(C=C(C=C1)CC(C)C)C2=CC=C(C=C2)CN3C(=NC4=C3N=C(C=C4C)C)CC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L162782; L 162782; L-162782 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


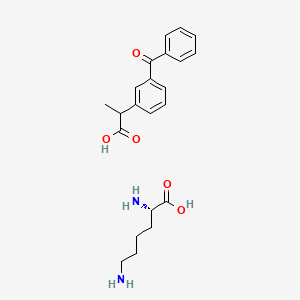
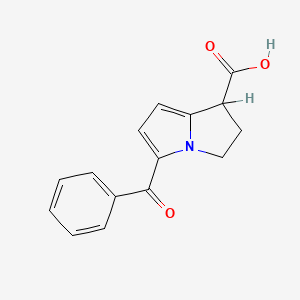
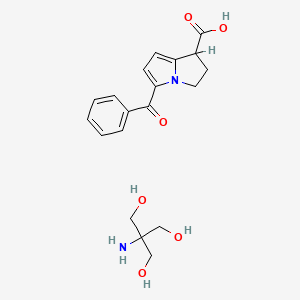
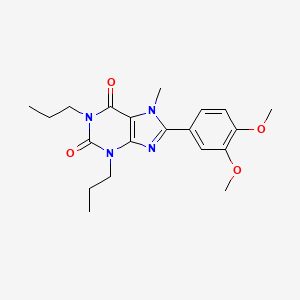
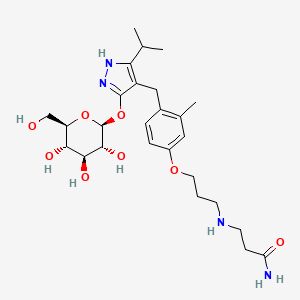

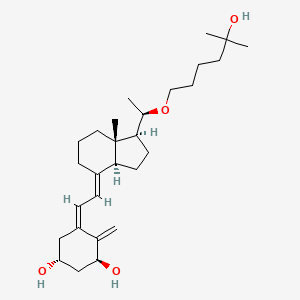
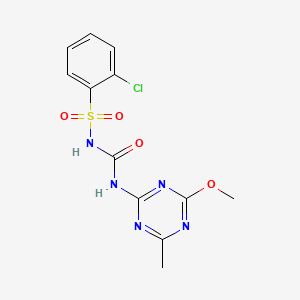
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1673629.png)

